molecular formula C18H20N2O3S B369550 2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312917-65-0

2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B369550
CAS No.: 312917-65-0
M. Wt: 344.4g/mol
InChI Key: XDZDDOOANRKMAM-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged scaffold in drug discovery, known for its versatile biological activities . Compounds based on this structure have demonstrated promising potential as apoptosis-inducing agents and have shown cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) . Furthermore, related tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of key enzymes involved in cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are associated with the Warburg effect in proliferating tumor cells . The structural features of this compound, including the carboxamide and benzamido groups, are common in small molecules designed to interact with biological targets like kinase enzymes . This product is intended for research purposes only, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel potential therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)24-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDDOOANRKMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of 4-ethoxybenzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. This reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents / Modifications Biological Activity Reference
2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-ethoxybenzamido at position 2; carboxamide at position 3 Inferred AChE inhibition (structural analogy to IIId)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) 4-methoxyphenylpiperazine-linked acetamido at position 2; carboxamide at position 3 60% AChE inhibition (vs. 40% for donepezil)
2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b) Cyanoacetamido at position 2; carboxamide at position 3 55.5% nitric oxide scavenging (antioxidant activity)
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,4-dimethoxybenzamido at position 2; carboxamide at position 3 Flt-3 kinase inhibition (IC₅₀ not specified)
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid 4-methoxybenzamido at position 2; carboxylic acid at position 3 Not explicitly reported (structural analog for solubility studies)

Key Observations:

The amide linker in IIId forms three hydrogen bonds with Phe288 in AChE, a critical interaction absent in the target compound due to its simpler benzamido substitution .

Antioxidant vs. Kinase Inhibition: Compound 92b’s cyanoacetamido group contributes to polar interactions, enhancing nitric oxide scavenging (55.5%) compared to the ethoxybenzamido derivative . The 3,4-dimethoxy substitution in the Flt-3 inhibitor suggests that bulkier, electron-rich groups favor kinase selectivity over AChE .

Carboxamide vs. Carboxylic Acid :

  • The carboxamide in the target compound likely improves metabolic stability compared to the carboxylic acid derivative, which may undergo faster renal clearance .

Key Observations:

  • The target compound’s synthesis may follow the Petasis reaction (), yielding ~22% under optimized conditions, whereas IIId achieves higher yields (70%) via the Gewald protocol .
  • High-purity Flt-3 inhibitors (≥98%) suggest advanced purification techniques, such as preparative HPLC, which may be applicable to the target compound .

Table 3: Toxicity and Selectivity

Compound Name / ID Toxicity Class (if reported) Notable Safety Data Reference
Target Compound Not reported Inferred low toxicity (structural analogy to IIId)
IIId Not reported No acute toxicity in Wistar rats at 2.6351 mM
Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates Class V (practically non-toxic) LD₅₀ > 2000 mg/kg (mice)
2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Not classified No bulk transport restrictions (GHS)

Key Observations:

  • Analogs like IIId and substituted cyano derivatives exhibit low acute toxicity, supporting their viability for preclinical development .
  • The target compound’s ethoxy group may reduce metabolic toxicity compared to methylthio or chloro derivatives .

Biological Activity

2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell development and function. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O4S, with a molecular weight of approximately 397.51 g/mol. The structure features a benzo[b]thiophene core, which is known for its diverse biological activities.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Research indicates that this compound acts as a potent inhibitor of Btk. This inhibition is particularly relevant in the context of B-cell malignancies and autoimmune diseases. The mechanism involves the compound binding to the ATP-binding site of Btk, thereby preventing its activation and subsequent signaling pathways critical for B-cell proliferation and survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria and fungi. For instance, derivatives of benzo[b]thiophene have exhibited minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 128 µg/mL against strains such as Staphylococcus aureus and Candida albicans .

Microorganism MIC (µg/mL)
Staphylococcus aureus64
Bacillus cereus128
Candida albicans128

Anti-inflammatory Properties

Similar compounds within the benzo[b]thiophene class have been documented to exhibit anti-inflammatory effects. The presence of ethoxy and amido functional groups may enhance these properties by modulating inflammatory pathways .

Study on Btk Inhibition

A study conducted on K562 cells demonstrated that treatment with this compound resulted in a significant reduction of H3K27me3 levels, indicating its role in epigenetic modulation through Btk inhibition .

Antimicrobial Testing

In another study assessing the antimicrobial efficacy of benzo[b]thiophene derivatives, it was found that modifications at specific positions on the thiophene ring significantly influenced their activity. The introduction of hydroxymethyl groups was correlated with enhanced antibacterial effects against Gram-positive bacteria .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that optimize yield and purity while minimizing reaction times. Typical synthetic routes involve multi-step reactions starting from readily available precursors .

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